Allitinib (Allitinib) is a novel, irreversible, and selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). [, , , , , , , , ] It belongs to the class of tyrosine kinase inhibitors (TKIs) and is structurally analogous to Lapatinib, but with the addition of an acrylamide side chain. [, , ] Allitinib is being investigated in clinical trials in China for the treatment of solid tumors. [, ]
The synthesis of AST-1306 involves a series of chemical reactions that modify the anilino-quinazoline structure to enhance its binding affinity and selectivity for the target kinases. The detailed synthetic route includes:
The synthesis process is designed to ensure high yield and purity, which is critical for subsequent biological evaluations .
AST-1306 possesses a distinctive molecular structure characterized by its anilino-quinazoline framework. Key features include:
The three-dimensional conformation of AST-1306 has been modeled to show optimal positioning for interaction with the target kinases, enhancing its inhibitory efficacy.
AST-1306 undergoes several key chemical reactions that are critical to its function as an inhibitor:
The mechanism by which AST-1306 exerts its effects involves several steps:
Studies have shown that AST-1306 effectively reduces tumor growth in models where these receptors are overexpressed, further validating its mechanism of action.
AST-1306 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents .
AST-1306 holds promise for various scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6